molecular formula C11H17N3O2 B6601784 tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate CAS No. 1934979-29-9

tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate

Cat. No.: B6601784
CAS No.: 1934979-29-9
M. Wt: 223.27 g/mol
InChI Key: JABKITWPYBMVCB-UHFFFAOYSA-N
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Description

Tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol.

Preparation Methods

The synthesis of tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolo[1,2-c]imidazole derivative under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate has been widely studied for its potential applications in scientific research. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate can be compared with other similar compounds, such as:

  • tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • tert-butyl 2,4-dichloro-5H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure and the potential applications it offers in various fields.

Properties

IUPAC Name

tert-butyl N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-9-5-12-7-14(9)6-8/h5,7-8H,4,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABKITWPYBMVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CN=CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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